N-(7H-purin-8-yl)hydroxylamine

Description

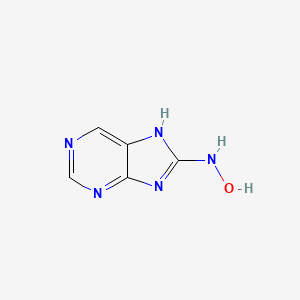

The compound N-(7H-purin-8-yl)hydroxylamine is a hydroxylamine derivative of purine, a heterocyclic aromatic organic compound critical to nucleic acid structure and cellular metabolism.

Properties

CAS No. |

17124-26-4 |

|---|---|

Molecular Formula |

C5H5N5O |

Molecular Weight |

151.13 g/mol |

IUPAC Name |

N-(7H-purin-8-yl)hydroxylamine |

InChI |

InChI=1S/C5H5N5O/c11-10-5-8-3-1-6-2-7-4(3)9-5/h1-2,11H,(H2,6,7,8,9,10) |

InChI Key |

SFGSNDQPUKSOMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7H-purin-8-yl)hydroxylamine typically involves the reaction of purine derivatives with hydroxylamine. One common method includes the reaction of 8-bromopurine with hydroxylamine under basic conditions to yield this compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-efficiency and yield, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(7H-purin-8-yl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-(7H-purin-8-yl)nitrosoamine.

Reduction: It can be reduced to form N-(7H-purin-8-yl)amine.

Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include N-(7H-purin-8-yl)nitrosoamine, N-(7H-purin-8-yl)amine, and various substituted purine derivatives .

Scientific Research Applications

N-(7H-purin-8-yl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other purine derivatives.

Biology: This compound is studied for its potential role in DNA repair mechanisms and as a mutagenic agent.

Medicine: Research is ongoing into its potential use as an antiviral or anticancer agent.

Industry: It may be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(7H-purin-8-yl)hydroxylamine involves its interaction with nucleic acids. It can form adducts with DNA, potentially leading to mutations. This property is being explored for its potential use in targeted mutagenesis and gene editing . The molecular targets include DNA bases, and the pathways involved may include DNA repair and replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence primarily focuses on hydroxylamine derivatives of aromatic amines (e.g., N-(2-methoxyphenyl)hydroxylamine) and controlled substances (e.g., N-Benzylpethidine). Below is a structured comparison of N-(7H-purin-8-yl)hydroxylamine with structurally or functionally related compounds:

Structural Analogues

Metabolic and Enzymatic Behavior

- N-(2-methoxyphenyl)hydroxylamine: Metabolized by hepatic microsomes to o-aminophenol (oxidative pathway) and o-anisidine (reductive pathway) . CYP1A enzymes dominate its reduction, while CYP2E1 favors oxidation . Exhibits species-specific metabolism; rabbits show higher o-aminophenol formation than rats .

- This compound: Likely undergoes redox cycling due to the purine scaffold’s inherent reactivity. No direct evidence in the provided sources, but purine analogs (e.g., 6-mercaptopurine) are metabolized by xanthine oxidase or CYP450 enzymes, suggesting similar pathways.

Pharmacological and Regulatory Context

Redox Activity and Toxicity

- N-(2-methoxyphenyl)hydroxylamine: Generates reactive intermediates (e.g., nitroso derivatives) linked to oxidative stress and DNA damage . CYP2E1-mediated oxidation produces toxic o-aminophenol .

- Purine-based hydroxylamines :

- Hypothesized to interfere with nucleotide synthesis or repair mechanisms, similar to other purine antimetabolites (e.g., 6-thioguanine).

Key Research Findings and Data Gaps

- Evidence Limitations: No direct studies on this compound are cited in the provided materials. Current insights are inferred from structurally analogous compounds. Comparative metabolism and toxicity data for purine hydroxylamines remain understudied.

- Critical Questions for Future Research: Does this compound exhibit CYP-mediated redox cycling akin to aromatic hydroxylamines? How do substituents on the purine ring influence reactivity compared to benzene-based derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.